1-(4-Ethoxybenzoyl)azetidin-3-ol
Overview
Description
Synthesis Analysis
While specific synthesis methods for “1-(4-Ethoxybenzoyl)azetidin-3-ol” were not found, there are general methods for synthesizing azetidines . For instance, one method involves the reduction of azetidin-2-ones with sodium borohydride .
Chemical Reactions Analysis
Azetidines are known to be reactive due to the considerable ring strain they possess . They can undergo various reactions such as ring-opening and expansion reactions .
Scientific Research Applications
Synthesis and Antimicrobial Activity
A study by Woulfe and Miller (1985) discusses the synthesis of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids, demonstrating significant antimicrobial activity predominantly against Gram-negative bacteria, highlighting the compound's potential as a new class of heteroatom-activated beta-lactam antibiotics (Woulfe & Miller, 1985).
Anticancer Activity
Veinberg et al. (2003) synthesized a series of 1,3,4-trisubstituted and 3,4-disubstituted 2-azetidinones to study their structure-activity relationship concerning their biological characteristics. Their research revealed anticancer effects of certain 2-azetidinones in vitro, suggesting a potential avenue for cancer treatment development (Veinberg et al., 2003).
Tubulin-Targeting Antitumor Agents
Greene et al. (2016) explored the structure-activity relationships for a series of 3-phenoxy-1,4-diarylazetidin-2-ones, identifying potent antiproliferative compounds. These compounds showed promising IC50 values in breast cancer cells and interacted at the colchicine-binding site on β-tubulin, indicating their potential as tubulin-targeting antitumor agents (Greene et al., 2016).
Anti-Inflammatory Activity
Khedekar et al. (2003) reported the synthesis and evaluation of 1-benzothiazol-2-yl-3-chloro-4-substituted-azetidin-2-ones for their anti-inflammatory activity using the carrageenan-induced rat paw edema model. This study contributes to understanding the anti-inflammatory potential of azetidin-2-ones (Khedekar et al., 2003).
Synthesis Techniques and Drug Design
Dubois et al. (2019) described the synthesis of 3-aryl-3-sulfanyl azetidines from azetidine-3-ols using a mild Fe-catalyzed thiol alkylation, demonstrating the potential of these compounds for incorporation in drug discovery programs (Dubois et al., 2019).
Safety and Hazards
Future Directions
Azetidines are an important class of compounds in organic synthesis and medicinal chemistry, and recent advances have been made in their chemistry and reactivity . Future research may continue to explore their potential in various applications, including drug discovery, polymerization, and as chiral templates .
Properties
IUPAC Name |
(4-ethoxyphenyl)-(3-hydroxyazetidin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-2-16-11-5-3-9(4-6-11)12(15)13-7-10(14)8-13/h3-6,10,14H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FENVLGKCXVBSOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CC(C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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